molecular formula C7H5BrN2S2 B13132100 7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine

7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine

Cat. No.: B13132100
M. Wt: 261.2 g/mol
InChI Key: KWESNIZXIIYNSO-UHFFFAOYSA-N
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Description

7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family This compound is characterized by the presence of a bromine atom at the 7th position and a methylthio group at the 2nd position of the thiazolo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine typically involves the cyclization of pyridine derivatives with thiazole moieties. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can modulate signaling pathways involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: Similar structure but with different substitution patterns. Known for its antioxidant and antimicrobial activities.

    Thiazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of pyridine. Exhibits antibacterial and anti-inflammatory properties.

    Thiazolo[4,5-c]quinoline: Contains a quinoline ring. Known for its anticancer and antiviral activities.

Uniqueness

7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potent biological effects make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H5BrN2S2

Molecular Weight

261.2 g/mol

IUPAC Name

7-bromo-2-methylsulfanyl-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5BrN2S2/c1-11-7-10-5-3-9-2-4(8)6(5)12-7/h2-3H,1H3

InChI Key

KWESNIZXIIYNSO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CN=CC(=C2S1)Br

Origin of Product

United States

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